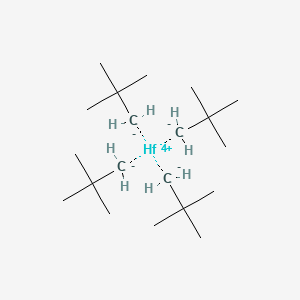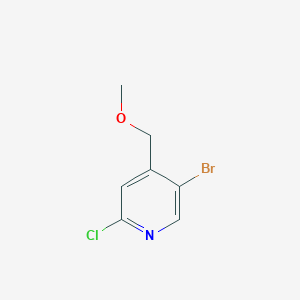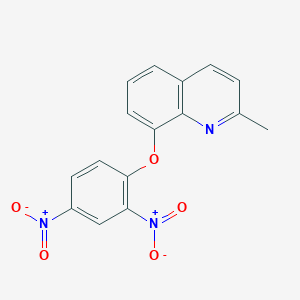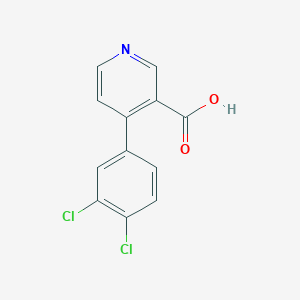
2-Fluoro-5-nitrobenzenesulfonyl fluoride; 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) is a highly reactive and versatile reagent used in the synthesis of various organic compounds. It is a colorless, crystalline solid and is soluble in water and polar organic solvents. This compound has been used extensively in the past few decades due to its low cost and high reactivity. In addition, its unique properties make it a useful reagent for a variety of applications in organic synthesis, including the preparation of heterocycles, amines, and carboxylic acids.
Mecanismo De Acción
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) is a highly reactive reagent that can easily react with a variety of substrates. This compound can act as a nucleophile, attacking electrophilic centers such as carbonyls, carboxylic acids, and amines. It can also act as an electrophile, attacking nucleophilic centers such as alcohols, amines, and thiols. In addition, this compound can act as a catalyst in the formation of heterocycles.
Biochemical and Physiological Effects
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) is a highly reactive compound and is known to be toxic if ingested. In addition, this compound can cause skin and respiratory irritation if it is inhaled or comes into contact with the skin. Therefore, it is important to take proper safety precautions when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) has many advantages when used in laboratory experiments. This compound is inexpensive, highly reactive, and can be used in a variety of reactions. In addition, this compound is relatively safe to handle when proper safety precautions are taken. However, this compound can be toxic if ingested and can cause skin and respiratory irritation if it comes into contact with the skin.
Direcciones Futuras
The future of 2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) is bright. This compound has been used in a variety of research applications, and its unique properties make it a useful reagent for a variety of organic synthesis reactions. In addition, this compound has potential applications in the synthesis of polymers and fluoroalkylated compounds. Furthermore, this compound can be used in the development of new and improved drugs and drug delivery systems. Finally, this compound can be used to study the biochemical and physiological effects of various compounds.
Métodos De Síntesis
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) can be synthesized via a two-step reaction. The first step involves the reaction of 5-nitrobenzenesulfonyl chloride with potassium fluoride in an aqueous medium. This reaction produces a mixture of 2-fluoro-5-nitrobenzenesulfonyl chloride and potassium chloride. The second step involves the reaction of this mixture with sodium fluoride in an aqueous medium. This reaction produces 2-fluoro-5-nitrobenzenesulfonyl fluoride (98%) as the major product.
Aplicaciones Científicas De Investigación
2-Fluoro-5-nitrobenzenesulfonyl fluoride (98%) has been used in a variety of scientific research applications. This compound has been used as a reagent in the synthesis of various organic compounds and as a catalyst in the synthesis of heterocycles. In addition, this compound has been used in the synthesis of amines, carboxylic acids, and peptides. It has also been used in the preparation of polymers and in the synthesis of fluoroalkylated compounds.
Propiedades
IUPAC Name |
2-fluoro-5-nitrobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJZFEILALSXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-nitrobenzenesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)






